

# Etripamil: A Technical Guide to its Chemical Structure and Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Etripamil*

Cat. No.: B607387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Etripamil** is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker.<sup>[1][2]</sup> Developed by Milestone Pharmaceuticals, it is designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT), allowing for self-administration by patients outside of a hospital setting.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, mechanism of action, and clinical activity, tailored for a scientific audience.

## Chemical Structure and Properties

**Etripamil** is a phenylalkylamine derivative and a structural analog of verapamil.<sup>[3]</sup> Its chemical structure is designed for rapid absorption and metabolism.

| Property          | Value                                                                                       | Reference |
|-------------------|---------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | methyl 3-[2-[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate |           |
| Synonyms          | MSP-2017, (-)-MSP-2017                                                                      |           |
| Molecular Formula | C27H36N2O4                                                                                  |           |
| Molecular Weight  | 452.6 g/mol                                                                                 |           |
| SMILES            | CC(C)--INVALID-LINK--<br>(C#N)C2=CC(=C(C=C2)OC)O<br>C                                       |           |
| CAS Number        | 1593673-23-4                                                                                |           |

## Mechanism of Action

**Etripamil** is a potent and selective antagonist of L-type calcium channels (CaV1.2), which are crucial for the electrical conduction system of the heart.

## Signaling Pathway

By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, **etripamil** slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.



[Click to download full resolution via product page](#)

**Etripamil's Mechanism of Action in AV Nodal Cells.**

## Pharmacokinetics and Metabolism

**Etripamil** is administered as a nasal spray, which allows for rapid absorption through the nasal mucosa. This route of administration bypasses first-pass metabolism, leading to a quick onset of action.

| Pharmacokinetic Parameter                                | Value                                  | Reference |
|----------------------------------------------------------|----------------------------------------|-----------|
| Time to Maximum Plasma Concentration (T <sub>max</sub> ) | 5 - 8.5 minutes                        |           |
| Metabolism                                               | Rapidly metabolized by serum esterases |           |
| Major Metabolite                                         | Inactive carboxylic acid (MSP-2030)    |           |

## Preclinical and Clinical Activity

**Etripamil** has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

## Preclinical Studies

Preclinical studies in cynomolgus monkeys have demonstrated the cardiovascular effects of **etripamil**. Intravenous administration resulted in a dose-dependent decrease in systolic blood pressure and a proportional increase in heart rate. A study on the safety of once-weekly intranasal administration in cynomolgus macaques for 26 doses established a systemic no-observable-adverse-effect-level (NOAEL) of 5.7 mg/kg/dose and a local toxicity NOAEL of 1.9 mg/kg/dose.

While **etripamil** is known to be a potent L-type calcium channel blocker, specific IC<sub>50</sub> values are not publicly available in the reviewed literature.

## Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of **etripamil** for the termination of PSVT. The pivotal studies include the NODE-1 (Phase 2) and RAPID (Phase 3) trials.

## Summary of Key Clinical Trial Efficacy Data

| Trial                   | Dose                              | Primary Endpoint                             | Result                                                       | Reference |
|-------------------------|-----------------------------------|----------------------------------------------|--------------------------------------------------------------|-----------|
| NODE-1                  | 70 mg, 105 mg, 140 mg             | Conversion to sinus rhythm within 15 minutes | 65-95% conversion rate with etripamil vs. 35% with placebo   |           |
| RAPID (NODE-301 Part 2) | 70 mg (with optional second dose) | Time to PSVT conversion within 30 minutes    | 64% conversion with etripamil vs. 31% with placebo (HR 2.62) |           |

## Summary of Key Clinical Trial Safety Data

| Trial | Most Common Adverse Events | Serious Adverse Events | Reference | |---|---|---|---|---| |  
NODE-1 | Nasal irritation, congestion | Reductions in blood pressure at the highest dose | | |  
RAPID (NODE-301 Part 2) | Nasal discomfort (23%), nasal congestion (13%), rhinorrhea (9%) |  
No serious **etripamil**-related adverse events reported | |

## Experimental Protocols

### General Clinical Trial Workflow

The clinical trials for **etripamil** generally followed a structured workflow from patient recruitment to data analysis.

[Click to download full resolution via product page](#)**General Workflow of Etripamil Clinical Trials.**

## Induction of PSVT in a Clinical Setting (NODE-1 Trial)

In the controlled setting of an electrophysiology lab, PSVT was induced to test the efficacy of **etripamil**.

- Patient Population: Patients with a history of symptomatic PSVT and inducible PSVT during a clinically indicated electrophysiology study.
- Induction Method: Programmed atrial and ventricular stimulation was used to induce SVT. This typically involves delivering one to three extra stimuli at specific cycle lengths. If SVT was not inducible at baseline, an infusion of isoproterenol or epinephrine was often used to facilitate induction.
- Confirmation of Sustained SVT: Once induced, SVT was allowed to sustain for a predefined period (e.g., 5 minutes in the NODE-1 trial) before the administration of the study drug.
- Drug Administration: Patients were then administered either **etripamil** or a placebo intranasally.
- Efficacy Assessment: Continuous ECG monitoring was used to determine the time to conversion to sinus rhythm.

## Bioanalytical Method for Etripamil Quantification

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of **etripamil** and its inactive metabolite, MSP-2030.

- Sample Preparation: Plasma samples were typically prepared using liquid-liquid extraction to isolate the analyte and internal standard.
- Chromatographic Separation: The extracted samples were injected into a liquid chromatography system, often using a C8 or C18 analytical column, with a mobile phase consisting of a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid).
- Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive ion electrospray

ionization (ESI) source. Specific precursor-to-product ion transitions for **etripamil** and the internal standard were monitored for quantification.

## Conclusion

**Etripamil** represents a significant advancement in the acute management of PSVT. Its novel intranasal delivery system allows for rapid and effective termination of episodes, with a favorable safety profile demonstrated in clinical trials. For researchers and drug development professionals, **etripamil** serves as a compelling case study in reformulating a known mechanism of action to address a significant unmet medical need through innovative drug delivery and pharmacokinetic design. Further research may explore its utility in other cardiac arrhythmias characterized by rapid ventricular rates.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. milestonepharma.com [milestonepharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Etripamil: A Technical Guide to its Chemical Structure and Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607387#understanding-the-chemical-structure-and-activity-of-etripamil>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)